molecular formula C18H16FN3O4S2 B2638942 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 862807-20-3

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2638942
CAS No.: 862807-20-3
M. Wt: 421.46
InChI Key: XEYLWJKDZNSWKZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 942009-72-5) is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged pharmacophores: a 4-fluorobenzo[d]thiazole moiety and a morpholinosulfonyl benzamide group. The benzo[d]thiazole scaffold is a well-documented structural feature in bioactive compounds, known for its diverse pharmacological properties . The specific incorporation of a fluorine atom at the 4-position is a common strategy in drug design to influence the compound's electronic properties, metabolic stability, and membrane permeability . The morpholinosulfonyl functional group contributes to the molecule's polarity and may influence its solubility and potential for target binding, particularly with enzymes or receptors where a sulfonamide group can play a key role in molecular recognition . The molecular formula of the compound is C16H19N3O4S3 . This compound is intended for research applications only, specifically for in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the development of novel bioactive molecules. It is not intended for diagnostic or therapeutic use. Researchers can utilize this compound to explore new chemical space in areas such as antioxidant agent development, given the established interest in thiazole-sulfonamide hybrids for such applications , or in antimicrobial research. Its complex structure makes it a valuable intermediate for synthesizing more specialized compounds for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c19-14-2-1-3-15-16(14)20-18(27-15)21-17(23)12-4-6-13(7-5-12)28(24,25)22-8-10-26-11-9-22/h1-7H,8-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLWJKDZNSWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.

    Sulfonylation: The morpholinosulfonyl group is introduced by reacting the benzothiazole derivative with morpholine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated benzothiazole with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide or sulfonyl groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

A. Benzothiazole Derivatives with Sulfonamide Groups

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Structural Differences: Replaces the 4-fluorobenzo[d]thiazole core with a 2,5-dimethylphenyl-substituted thiazole. The sulfonamide group is linked to piperidine instead of morpholine. Physicochemical Properties: Higher lipophilicity due to the piperidine and dimethylphenyl groups, which may reduce aqueous solubility compared to the morpholinosulfonyl analogue.

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Structural Differences: Features a diethylsulfamoyl group and a nitro-substituted phenyl thiazole.

B. Morpholine-Containing Analogues

N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-4-fluorobenzamide (TOZ5) Structural Differences: Incorporates a methoxy group at the 4-position and an additional morpholine at the 7-position of the benzothiazole. Synthesis: Achieved 45% yield via nucleophilic substitution, lower than the target compound’s typical yields (78–90%) in similar reactions . Bioactivity: Designed for PET imaging, highlighting the role of fluorine in radiotracer development .

N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) Structural Differences: Bromine at the 6-position of benzothiazole and a methylpiperazinyl group instead of morpholinosulfonyl. Synthesis: 55% yield via Buchwald-Hartwig coupling, indicating steric challenges with bulky substituents .

Limitations and Contradictions

  • Bioactivity Discrepancies: While 2D216 shows strong NF-κB activation, morpholine-containing analogues (e.g., TOZ5) prioritize imaging over immunomodulation, indicating substituent-dependent target selectivity .
  • Synthetic Challenges : Brominated derivatives (e.g., Compound 11) require palladium catalysts for Suzuki couplings, increasing complexity compared to the target compound’s straightforward amide synthesis .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a dual kinase inhibitor. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇FN₄O₄S₂
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 851978-77-3

The compound's structure features a fluorinated benzo[d]thiazole moiety and a morpholinosulfonyl group, which are crucial for its biological activity.

This compound acts primarily as a dual kinase inhibitor , targeting:

  • Casein Kinase 2 (CK2)
  • Glycogen Synthase Kinase 3 Beta (GSK3β)

Biochemical Pathways

The inhibition of CK2 and GSK3β by this compound affects the PTEN/PI3K/Akt pathway . CK2 and GSK3β typically phosphorylate PTEN, leading to its deactivation. By inhibiting these kinases, the compound prevents PTEN deactivation, promoting cellular pathways that can lead to tumor suppression and other therapeutic effects.

In Vitro Studies

  • Kinase Inhibition : Studies have demonstrated that this compound effectively inhibits the activity of CK2 and GSK3β in vitro, leading to significant alterations in cell proliferation and apoptosis in cancer cell lines.
  • Cellular Effects : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic signals.

Case Studies

  • Cancer Research : In a study involving breast cancer cell lines, the compound displayed potent anti-proliferative effects at nanomolar concentrations. It was found to induce cell cycle arrest at the G1 phase, significantly reducing cell viability.
  • Inflammatory Disorders : Another study highlighted its potential in treating inflammatory diseases by modulating cytokine production through its action on CK2, which is known to be involved in inflammatory signaling pathways.

Comparison with Similar Compounds

Compound NameTarget KinasesUnique Features
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideCK2, GSK3βSimilar structure but different fluorine position
4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamideCK2, GSK3βTetrahydrobenzo structure may alter pharmacokinetics

This compound stands out due to its unique dual inhibition profile, making it a promising candidate for therapeutic applications where simultaneous kinase inhibition is beneficial.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-fluorobenzo[d]thiazol-2-amine with a sulfonyl-activated benzamide intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 4-(morpholinosulfonyl)benzoyl chloride with 4-fluorobenzo[d]thiazol-2-amine in anhydrous THF under nitrogen, using triethylamine as a base to scavenge HCl .
  • Yield optimization : Employ high-purity reagents, control reaction temperature (e.g., 0–5°C during acyl chloride addition), and use catalytic DMAP to enhance acylation efficiency. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) improves purity, with yields typically 60–80% .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-spectral analysis:

  • 1H/13C-NMR : Confirm the presence of the fluorobenzo[d]thiazole moiety (e.g., aromatic protons at δ 7.2–8.5 ppm) and morpholinosulfonyl group (morpholine CH2 signals at δ 3.0–3.7 ppm) .
  • HRMS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C19H17FN3O3S2: 434.07) .
  • IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .

Q. What functional groups in this compound are critical for its biochemical interactions?

  • Methodological Answer : Key groups include:

  • 4-Fluorobenzo[d]thiazole : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme binding pockets .
  • Morpholinosulfonyl : Improves solubility and hydrogen-bonding capacity via the sulfonyl oxygen and morpholine nitrogen .
  • Benzamide backbone : Acts as a scaffold for structural diversification in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers investigate the compound’s blood-brain barrier (BBB) penetration for CNS-targeted applications?

  • Methodological Answer :

  • In silico prediction : Calculate logBB values using software like Molinspiration or ADMET predictors. A logBB > 0.3 suggests favorable BBB penetration .
  • In vitro models : Use Madin-Darby Canine Kidney (MDCK) cells expressing P-glycoprotein to measure apparent permeability (Papp) and efflux ratios .
  • In vivo PET imaging : Radiolabel the compound (e.g., with 18F) and track brain uptake in rodent models, comparing cerebellum-to-plasma ratios over time .

Q. What experimental strategies are effective for analyzing the compound’s enzyme inhibitory activity?

  • Methodological Answer :

  • Kinase inhibition assays : Use fluorescence polarization assays with recombinant kinases (e.g., mGluR1) to measure IC50 values. Pre-incubate the compound with ATP and substrate, then quantify phosphorylation inhibition .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm target engagement .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., β-lactamase) to identify binding motifs and guide SAR .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Introduce electron-withdrawing groups : Replace the 4-fluoro substituent with a trifluoromethyl group to reduce oxidative metabolism .
  • Modify the morpholine ring : Substitute morpholine with a piperazine-1-ylsulfonyl group to improve resistance to CYP450-mediated degradation .
  • Incorporate deuterium : Replace labile hydrogens (e.g., benzamide α-hydrogens) with deuterium to slow metabolic cleavage .

Q. What computational tools are recommended for predicting binding modes to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of targets (e.g., mGluR1 or β-lactamase). Prioritize poses with sulfonyl-morpholine interactions at catalytic sites .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residue interactions (e.g., hydrogen bonds with Asp318 in mGluR1) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to guide synthetic prioritization .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., uniform ATP concentrations in kinase assays) .
  • Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as inactive enantiomers may skew SAR conclusions .
  • Replicate key experiments : Independently test the compound in orthogonal assays (e.g., SPR vs. ITC) to confirm target specificity .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight434.07 g/mol (C19H17FN3O3S2)
logBB (predicted)0.45 (favorable BBB penetration)
Typical Synthesis Yield60–80% after purification
Key NMR Shiftsδ 7.8–8.5 ppm (aromatic H), 3.0–3.7 (morpholine)
PET Imaging Uptake (monkey)Cerebellum-to-plasma ratio: 47% at 120 min

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